4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound featuring multiple pyridine rings
Preparation Methods
The synthesis of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common synthetic route includes the formation of intermediate compounds through reactions such as nucleophilic substitution and cyclization. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or alkylating agents.
Scientific Research Applications
4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine has diverse applications in scientific research:
Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is investigated for its use in materials science, particularly in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as enzyme activity and electron transfer processes. The compound’s structure allows it to form stable complexes with metals, which can then participate in catalytic cycles or biological interactions .
Comparison with Similar Compounds
Similar compounds include:
4-(2,6-Dipyridin-4-ylpyridin-4-yl)benzonitrile: This compound also features multiple pyridine rings and is used in coordination chemistry.
4-(2,6-Dipyridin-2-ylpyridin-4-yl)aniline: Known for its applications in materials science and as a ligand in metal complex formation.
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzoic acid: Utilized in similar research areas, particularly in studying metal-ligand interactions.
The uniqueness of 4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine lies in its specific structural arrangement, which provides distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
686780-97-2 |
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Molecular Formula |
C42H36N6O |
Molecular Weight |
640.8 g/mol |
IUPAC Name |
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C42H36N6O/c1-2-3-4-13-22-49-34-24-30(32-26-39(35-14-5-9-18-43-35)47-40(27-32)36-15-6-10-19-44-36)23-31(25-34)33-28-41(37-16-7-11-20-45-37)48-42(29-33)38-17-8-12-21-46-38/h5-12,14-21,23-29H,2-4,13,22H2,1H3 |
InChI Key |
QYEWVFJHNTUANU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7 |
Origin of Product |
United States |
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